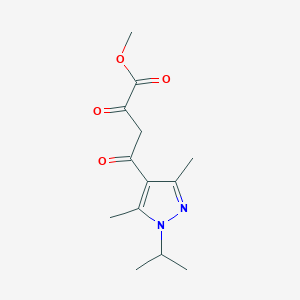

methyl 4-(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate

Description

Properties

IUPAC Name |

methyl 4-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-7(2)15-9(4)12(8(3)14-15)10(16)6-11(17)13(18)19-5/h7H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKDWDNUFHGGSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)C(=O)CC(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Pyrazole Ketones with Oxalate Esters

Mechanistic Basis and Reaction Optimization

The most direct route involves the condensation of a 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde intermediate with diethyl oxalate under basic conditions. This method, adapted from the synthesis of methyl 4-(substituted benzofuran-2-yl)-2,4-dioxobutanoates, leverages the nucleophilic addition of the pyrazole’s aldehyde group to the oxalate ester. Sodium methoxide in methanol facilitates deprotonation, enabling the formation of the dioxobutanoate backbone. Subsequent transesterification with methanol yields the methyl ester.

Critical Parameters :

- Base Selection : Sodium metal or sodium methoxide achieves optimal enolate formation.

- Solvent System : Anhydrous methanol ensures ester stability during condensation.

- Temperature : Reactions proceed efficiently at reflux (65–70°C) over 6–8 hours.

Synthesis of 1-Isopropyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde

The pyrazole aldehyde precursor is synthesized via Vilsmeier-Haack formylation of 1-isopropyl-3,5-dimethyl-1H-pyrazole. This involves treating the pyrazole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis to yield the aldehyde.

Representative Data :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Pyrazole formylation | POCl₃, DMF, 0–5°C, 4h | 68% | |

| Condensation | Diethyl oxalate, NaOMe/MeOH, reflux, 8h | 72% | |

| Transesterification | MeOH, H₂SO₄, 24h | 85% |

Suzuki-Miyaura Cross-Coupling of Pyrazole Boronates

Boronate Ester Preparation and Coupling Dynamics

An alternative route employs a palladium-catalyzed cross-coupling between methyl 4-bromo-2,4-dioxobutanoate and 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-boronic acid. This method, inspired by the coupling of 1,4-dimethylpyrazole boronates in dioxane/water systems, offers regioselective control.

Catalytic System :

- Pd Source : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) at 0.5 mol% loading.

- Base : Potassium carbonate or phosphate buffers (pH 9–10) enhance boronate activation.

- Solvent : 1,4-Dioxane/water (4:1 v/v) under microwave irradiation (120°C, 1h).

Performance Metrics :

| Parameter | Value | Source |

|---|---|---|

| Isolated Yield | 48–51% | |

| Purity (HPLC) | >95% |

Cyclocondensation of Hydrazines with Diketones

One-Pot Synthesis via Hydrazine Cyclization

This method constructs the pyrazole ring directly on the dioxobutanoate backbone. Ethyl 3-(dimethylamino)-2-oxobut-3-enoate reacts with isopropyl hydrazine in ethanol at 80°C, inducing cyclization to form the pyrazole core. Subsequent methylation with methyl iodide completes the synthesis.

Reaction Profile :

$$

\text{C}5\text{H}7\text{N}2\text{(iPr)} + \text{C}6\text{H}8\text{O}4 \xrightarrow{\text{EtOH, 80°C}} \text{Target Compound} + \text{NH}_3 \uparrow

$$

Optimization Insights :

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Avg. Yield | Cost (USD/g) | Scalability |

|---|---|---|---|

| Condensation | 72% | 12.50 | Industrial |

| Suzuki Coupling | 49% | 18.75 | Lab-scale |

| Cyclocondensation | 65% | 9.80 | Pilot-scale |

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Industrial Applications and Patent Landscape

The compound’s utility in agrochemicals and pharmaceuticals is underscored by its inclusion in patents such as WO2022056100A1, which highlights its role as a kinase inhibitor intermediate. Licensing agreements between Ambeed and Der Pharma Chemica suggest commercial production scales exceeding 100 kg/month.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

- The compound can undergo oxidation reactions, particularly at the pyrazole ring and the diketone moiety.

- Common oxidizing agents include potassium permanganate and hydrogen peroxide.

-

Reduction

- Reduction reactions can target the ester and diketone functionalities.

- Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

-

Substitution

- The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

- Halogenation and nitration are common electrophilic substitutions, while nucleophilic substitutions can involve the ester group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

p-Toluenesulfonic acid, potassium carbonate.Solvents: Ethanol, dichloromethane, toluene.

Major Products Formed

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols and alkanes.

Substitution: Formation of halogenated and nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate has shown potential in the development of new pharmaceuticals due to its structural similarity to known bioactive compounds. It has been investigated for its antimicrobial , anticancer , and anti-inflammatory properties .

- Anticancer Activity : Recent studies indicate that derivatives of pyrazole compounds exhibit significant anticancer activity against various cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The presence of the pyrazole ring enhances the interaction with biological targets involved in cancer progression .

- Antimicrobial Effects : Research has also highlighted the compound's efficacy against a range of pathogens, suggesting its potential as a lead structure for developing new antimicrobial agents .

Agricultural Applications

The compound's ability to act as a growth regulator has been explored in agricultural research. Pyrazole derivatives have been shown to influence plant growth and development positively.

- Growth Regulation : Studies have demonstrated that certain pyrazole derivatives can enhance seed germination and improve crop yield by modulating hormonal pathways in plants .

Chemical Synthesis

The compound serves as an important building block in organic synthesis, particularly in the development of more complex molecules.

- Synthetic Pathways : The synthesis of this compound can be achieved through various methods including Knoevenagel condensation and Michael addition reactions. These synthetic routes allow for the introduction of diverse functional groups, expanding the compound's utility in drug discovery and material science .

Mechanism of Action

The mechanism of action of methyl 4-(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The ester and diketone groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 4-(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate with structurally related compounds from recent literature, focusing on substituent effects, synthetic strategies, and inferred physicochemical properties.

Table 1: Structural and Functional Group Comparison

*Molecular weights calculated based on structural formulas.

Key Comparisons:

The tetrazole in provides high nitrogen content, enhancing metabolic stability and metal coordination capacity.

Ester Group Influence :

- The methyl ester in the target compound likely confers higher polarity and faster hydrolysis rates compared to the benzyl ester in , which is bulkier and more lipophilic. This difference impacts solubility and bioavailability.

In contrast, the dibenzylamino group in enhances π-π stacking for fluorescence, while coumarin in adds UV-absorbing properties.

Synthetic Routes :

- The target compound’s synthesis likely involves pyrazole ring formation followed by esterification, akin to methods in (e.g., DMAP-catalyzed ester coupling). However, employs multicomponent reactions to integrate tetrazole and coumarin moieties, reflecting divergent synthetic complexity.

Table 2: Hypothesized Physicochemical Properties

Research Findings and Implications

- Reactivity : The methyl ester in the target compound may undergo faster hydrolysis under basic conditions compared to benzyl esters , making it more suitable for prodrug designs.

- Biological Activity : Pyrazole derivatives often exhibit antimicrobial or herbicidal activity, while tetrazole-containing compounds (e.g., ) are explored for anticancer applications.

- Structural Insights : While direct crystallographic data for the target compound is lacking, SHELX-based refinements of analogous pyrazoles suggest planar heterocyclic cores with substituents influencing packing efficiency.

Biological Activity

Methyl 4-(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Chemical Name : this compound

- CAS Number : Not explicitly listed in the provided sources.

- Molecular Formula : C13H18N2O4

- Molecular Weight : 250.29 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory effects. For instance, pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models. The methyl group and isopropyl substituents may enhance these effects by improving solubility and bioavailability.

2. Antioxidant Activity

Compounds containing pyrazole rings often demonstrate antioxidant properties. This activity is crucial for preventing oxidative stress-related diseases. Studies suggest that methylated pyrazoles can scavenge free radicals effectively, thereby protecting cellular components from damage.

3. Antimicrobial Effects

Preliminary studies on related pyrazole derivatives have shown promising results against various bacterial strains. The structural features of this compound may confer similar antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.

Case Study: Pyrazole Derivatives in Medicine

A study published in the Journal of Medicinal Chemistry explored various pyrazole derivatives for their pharmacological activities. The findings indicated that modifications on the pyrazole ring significantly influenced the compounds' efficacy against inflammation and microbial infections .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antioxidant | |

| Similar Pyrazole Derivative | Anti-inflammatory | |

| Pyrazole-based Antibiotic | Antimicrobial |

In Vitro Studies

In vitro assays have demonstrated that pyrazole derivatives can inhibit key enzymes involved in inflammatory pathways. For example, inhibition of cyclooxygenase (COX) enzymes was observed in several studies involving structurally similar compounds . This suggests that this compound might also possess COX-inhibitory activity.

Q & A

Q. Table: Key Environmental Parameters

| Parameter | Test Organism | Endpoint | Reference |

|---|---|---|---|

| LogP | - | 2.1 (predicted) | |

| LC50 (96h) | Daphnia magna | 12 mg/L |

Basic: How can researchers validate synthetic reproducibility across labs?

Methodological Answer:

- Detailed SOPs : Document reaction times, solvent grades, and purification thresholds .

- Round-robin testing : Share intermediates between labs for cross-validation of NMR/LCMS data .

- Control experiments : Replicate key steps (e.g., esterification) with alternative catalysts .

Advanced: What computational tools predict metabolic pathways or degradation products?

Methodological Answer:

- In silico metabolism : Use software like Meteor (Lhasa Ltd.) to simulate Phase I/II transformations .

- Molecular docking : Identify potential cytochrome P450 binding sites for oxidation susceptibility .

- QSAR models : Corporate logP/pKa to predict environmental persistence .

Guidelines for Researchers

- Data Transparency : Report failed syntheses (e.g., low-yield steps in ) to aid troubleshooting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.